molecular formula C6H13ClN2O2 B1430684 N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride CAS No. 1803592-26-8

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride

Cat. No.: B1430684
CAS No.: 1803592-26-8
M. Wt: 180.63 g/mol
InChI Key: QZNBUZZSNKNMMP-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the methoxyacetamide group further enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxyacetamide group. One common method starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to form the corresponding azetidin-3-ylidene intermediate. This intermediate undergoes aza-Michael addition with methoxyacetamide to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted azetidine compounds.

Scientific Research Applications

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antibacterial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.

    N-Boc-azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.

    Methyl 2-(azetidin-3-ylidene)acetate: Another azetidine derivative used in synthetic chemistry.

Uniqueness

N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride stands out due to the presence of the methoxyacetamide group, which enhances its chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(azetidin-3-yl)-2-methoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-4-6(9)8-5-2-7-3-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNBUZZSNKNMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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